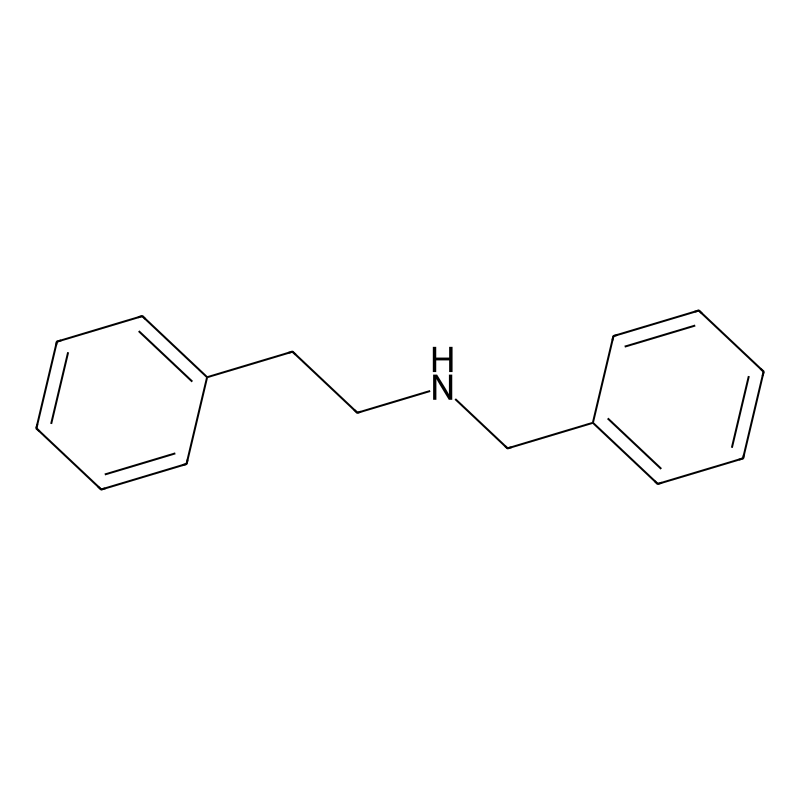

N-Benzyl-2-phenylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Application in Neurochemical Research

Summary of the Application: N-Benzyl-2-phenylethylamine and its derivatives have been used in neurochemical research, particularly in studying the effects of these compounds on behavior and neurochemistry in zebrafish .

Methods of Application: In this research, ten different N-Benzyl-2-phenylethylamine (NBPEA) derivatives with various substitutions in the phenethylamine moiety and the ortho position of the phenyl ring of the N-benzyl fragment were tested . The behavioral and neurochemical effects of these derivatives were assessed in adult zebrafish .

Results or Outcomes: The study found that substitutions in the N-benzyl fragment primarily affected zebrafish locomotion, and in the phenethylamine moiety affected anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover . The study reported potent neuroactive properties of several novel synthetic N-benzylphenylethylamines, raising the possibility of their potential use in clinical practice .

Application in Medicinal Chemistry

Summary of the Application: The 2-phenethylamine motif, which includes N-Benzyl-2-phenylethylamine, is widely present in nature and plays a significant role in medicinal chemistry .

Methods of Application: The 2-phenethylamine motif is used in the synthesis of various bioactive compounds, including open-chain structures and more complex polycyclic molecular arrangements .

Results or Outcomes: The 2-phenethylamine motif is present in endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which play a critical role in dopaminergic neurons, affecting voluntary movement, stress, or mood .

Application in Synthesis of Dithiocarbamates

Summary of the Application: N-Benzyl-2-phenethylamine has been used in the synthesis of dithiocarbamates .

Application in Optical and Electronic Devices

Summary of the Application: N-Benzyl-2-phenylethylamine, as a part of the 2-phenylethylamine family, has been used in the development of optical and electronic applications .

Application in the Synthesis of Designer Drugs

Summary of the Application: N-Benzyl-2-phenylethylamine, as a part of the 2-phenylethylamine family, has been used in the synthesis of designer drugs .

Application in the Synthesis of Dithiocarbamates

Summary of the Application: N-Benzyl-2-phenylethylamine has been used in the synthesis of dithiocarbamates .

N-Benzyl-2-phenylethanamine, also known as benethamine, is an aromatic amine characterized by the molecular formula and a molecular weight of approximately 229.31 g/mol. This compound features a benzyl group attached to the nitrogen of 2-phenylethanamine, making it a derivative of phenethylamine. The structure can be represented as follows:

textC6H5 | C6H5-CH2-NH-CH2-CH

N-Benzyl-2-phenylethanamine is notable for its potential biological activities and applications in medicinal chemistry, particularly as it serves as a precursor for various bioactive compounds, including certain alkaloids.

- Alkylation: The amine group can be alkylated using alkyl halides to form more complex derivatives.

- Acylation: Reaction with acyl chlorides can yield N-acyl derivatives, which may exhibit different biological properties.

- Oxidation: The compound can be oxidized to form N-benzyl-2-phenylethanamine oxides, which may have enhanced pharmacological activity.

- Reduction: Reduction reactions can convert the compound into various amines or alcohols.

Research indicates that N-Benzyl-2-phenylethanamine exhibits significant biological activity, particularly as a cholinesterase inhibitor. Studies have shown that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease treatment. Notably, certain brominated derivatives have demonstrated low IC50 values against acetylcholinesterase, indicating potent inhibitory effects . Additionally, the compound and its derivatives have shown neuroactive properties in vivo, suggesting potential applications in neuropharmacology .

The synthesis of N-Benzyl-2-phenylethanamine typically involves several key steps:

- Starting Materials: The synthesis often begins with 2-phenylethanamine and benzyl chloride or benzyl bromide.

- Reaction Conditions: A common method is to utilize a base such as sodium hydroxide or potassium carbonate in an organic solvent (e.g., ethanol or dimethylformamide) to facilitate nucleophilic substitution.

- Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity N-Benzyl-2-phenylethanamine .

N-Benzyl-2-phenylethanamine has several applications:

- Pharmaceuticals: As a precursor for various alkaloids and other medicinal compounds.

- Neuroscience Research: Its derivatives are studied for their potential in treating neurodegenerative diseases such as Alzheimer's due to their cholinesterase inhibitory activity.

- Chemical Synthesis: Used in organic synthesis for creating more complex molecules.

Interaction studies have revealed that N-Benzyl-2-phenylethanamine and its derivatives can interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT2A/2C). These interactions suggest that the compound may serve as a partial agonist at these receptors, influencing mood and cognition . Molecular modeling studies have provided insights into the binding affinities and mechanisms of action of these compounds .

N-Benzyl-2-phenylethanamine shares structural similarities with several other compounds in the phenethylamine family. Below are some comparable compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Phenethylamine | Simple aromatic amine | Precursor to various neurotransmitters |

| 4-Bromo-N-benzyl-2-phenylethanamine | Halogenated derivative | Enhanced biological activity in receptor binding |

| N-Methyl-2-phenylethanamine | Methyl-substituted derivative | Potentially different pharmacological profiles |

| 5-Methoxy-N-benzyl-2-phenylethanamine | Methoxy-substituted derivative | Exhibits selective receptor activity |

Uniqueness of N-Benzyl-2-phenylethanamine

N-Benzyl-2-phenylethanamine is unique due to its specific structural configuration that enhances its interaction with cholinergic systems while also allowing for modifications that can tailor its biological activity. The presence of both phenyl and benzyl groups contributes to its lipophilicity and receptor affinity, distinguishing it from simpler phenethylamines.

N-Benzyl-2-phenylethanamine represents a significant chemical structure in organic synthesis, primarily assembled through reductive amination pathways that involve the reaction between phenethylamine and benzaldehyde derivatives [2] [5]. The core synthetic approach relies on a two-step process: first, the formation of an imine intermediate through the condensation of the primary amine with the aldehyde, followed by reduction of this intermediate to yield the desired secondary amine [2] [3].

The mechanism of reductive amination begins with nucleophilic attack by the nitrogen atom of phenethylamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal species that subsequently undergoes dehydration to generate the imine intermediate [2] [19]. This reversible process is typically driven toward imine formation through the removal of water, either by using dehydrating agents or through azeotropic distillation [3] [19].

Several experimental protocols have been developed for the reductive amination of phenethylamine with benzaldehyde. A common approach involves the use of triethylamine as a base to facilitate imine formation, followed by reduction with sodium borohydride [5] [19]. The reaction is typically conducted in polar protic solvents such as ethanol, which provide suitable conditions for both imine formation and subsequent reduction [5] [16].

Phenethylamine + Benzaldehyde → Imine intermediate + H₂OImine intermediate + Reducing agent → N-Benzyl-2-phenylethanamineTable 1: Common Reducing Agents for Reductive Amination in N-Benzyl-2-phenylethanamine Synthesis

| Reducing Agent | Reaction Conditions | Advantages | Yield Range (%) |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | EtOH, 25-30°C, 30 min | Mild, selective, inexpensive | 75-95 |

| Hydrogen/Pd-C | EtOH or MeOH, 1-5 atm H₂, 25°C | Clean reduction, minimal side products | 80-98 |

| Sodium cyanoborohydride | MeOH/AcOH, pH 6-7, 25°C | pH-selective, stable in acidic media | 70-90 |

| Sodium triacetoxyborohydride | DCE or THF, 25°C | Selective for imines over ketones/aldehydes | 75-95 |

| Ammonium formate | MeOH, Pd/C, reflux | Transfer hydrogenation, safer than H₂ | 65-85 |

The choice of reducing agent significantly impacts the efficiency and selectivity of the reductive amination process [19] [23]. Sodium borohydride offers a balance between reactivity and selectivity, providing good yields under mild conditions [5] [23]. For more challenging substrates or when higher selectivity is required, sodium cyanoborohydride or sodium triacetoxyborohydride may be preferred due to their greater selectivity for imine reduction over carbonyl reduction [19] [31].

Recent advancements in reductive amination methodologies have focused on developing one-pot procedures that eliminate the need to isolate the imine intermediate [5] [16]. These approaches typically involve the sequential addition of reagents, with the reducing agent added after sufficient time has been allowed for imine formation [5] [31]. This strategy not only simplifies the synthetic procedure but also often leads to improved overall yields by minimizing losses associated with intermediate isolation [16] [31].

Substituent Modulation in Phenethylamine and N-Benzyl Moieties

The structural versatility of N-benzyl-2-phenylethanamine allows for extensive substituent modulation on both the phenethylamine and N-benzyl moieties, enabling the synthesis of a diverse array of derivatives with tailored properties [9] [14]. Systematic studies have demonstrated that substitutions on either aromatic ring can significantly influence the reaction efficiency, purification requirements, and physicochemical characteristics of the final products [9] [18].

Substitutions on the phenethylamine moiety primarily affect the nucleophilicity of the amine group, which directly impacts the rate of imine formation during reductive amination [18] [22]. Electron-donating substituents, such as methoxy or methyl groups, enhance the nucleophilicity of the amine, facilitating faster imine formation and generally leading to improved yields [18] [30]. Conversely, electron-withdrawing groups reduce nucleophilicity, potentially necessitating more forceful reaction conditions or extended reaction times [22] [30].

The position of substituents on the phenethylamine aromatic ring also plays a crucial role in determining reactivity patterns [9] [18]. Studies comparing 2,4-dimethoxy and 3,4-dimethoxy substitution patterns have revealed distinct differences in reaction outcomes, with the 2,4-pattern generally providing higher yields in reductive amination reactions [18] [22]. This positional effect is attributed to the influence of substituents on the electronic distribution within the aromatic system and their subsequent impact on the reactivity of the amine group [18] [9].

Modifications to the N-benzyl moiety offer another dimension for structural diversification [11] [22]. The introduction of substituents at the ortho, meta, or para positions of the benzyl group can significantly alter the steric environment around the nitrogen atom, affecting both the reaction kinetics and the properties of the final product [11] [14]. Particularly noteworthy is the impact of ortho substitution, which can create a more congested environment around the reaction center, potentially leading to decreased yields or altered selectivity patterns [14] [22].

Table 2: Effect of Substituents on Reductive Amination Yields for N-Benzyl-2-phenylethanamine Derivatives

| Phenethylamine Substituent | N-Benzyl Substituent | Reaction Conditions | Yield (%) |

|---|---|---|---|

| None (unsubstituted) | None (unsubstituted) | NaBH₄, EtOH, 25°C | 91 |

| 4-Methoxy | None | NaBH₄, EtOH, 25°C | 93 |

| 4-Chloro | None | NaBH₄, EtOH, 25°C | 58 |

| None | 4-Methoxy | NaBH₄, EtOH, 25°C | 84 |

| None | 2-Methoxy | NaBH₄, EtOH, 25°C | 76 |

| 3,4-Dimethoxy | None | NaBH₄, EtOH, 25°C | 87 |

| 2,5-Dimethoxy | None | NaBH₄, EtOH, 25°C | 90 |

The electronic properties of substituents on the N-benzyl group also exert significant influence on the reaction outcomes [11] [22]. Electron-donating groups, particularly at the ortho position, have been found to enhance the stability of the intermediate imine, potentially facilitating more efficient reduction [14] [22]. Studies comparing various ortho-substituted N-benzyl derivatives have demonstrated that small changes in the substituent can lead to pronounced differences in reaction efficiency and product yields [11] [22].

Halogenated derivatives represent another important class of substituted N-benzyl-2-phenylethanamines [9] [18]. The introduction of halogen atoms, particularly bromine or chlorine, at various positions on either aromatic ring provides access to compounds with distinct physicochemical properties [9] [14]. These halogenated derivatives often exhibit altered reactivity patterns during synthesis, sometimes requiring adjusted reaction conditions to achieve optimal yields [14] [18].

Systematic structure-activity relationship studies have revealed that the combination of substituents on both aromatic rings can lead to synergistic or antagonistic effects on reaction outcomes [9] [18]. For instance, the presence of electron-donating groups on the phenethylamine moiety coupled with electron-withdrawing groups on the N-benzyl portion can create an electronic balance that facilitates efficient reductive amination [18] [22]. Understanding these complex interplays is essential for the rational design of synthetic strategies for substituted N-benzyl-2-phenylethanamine derivatives [14] [22].

Purification Techniques and Yield Optimization Challenges

The purification of N-benzyl-2-phenylethanamine and its derivatives presents several challenges that must be addressed to achieve high-purity products with optimized yields [13] [20]. The primary contaminants typically encountered include unreacted starting materials, reaction intermediates such as imines, and side products resulting from competing reactions [5] [13]. Developing effective purification strategies is therefore crucial for obtaining analytically pure compounds suitable for further applications [13] [20].

Extraction techniques represent the first line of purification for N-benzyl-2-phenylethanamine synthesis [13] [15]. The basic nitrogen of the product allows for acid-base extraction protocols, wherein the amine is protonated under acidic conditions, rendering it water-soluble and facilitating separation from neutral organic impurities [13] [27]. Subsequent basification of the aqueous phase followed by organic extraction recovers the purified amine [15] [27]. This approach is particularly effective for removing unreacted benzaldehyde and other non-basic contaminants [13] [15].

Crude product + HCl (aq) → Amine hydrochloride (water phase) + Neutral impurities (organic phase)Amine hydrochloride (water phase) + NaOH → Free amine + NaClFree amine + Organic solvent → Purified amine (organic phase)The choice of extraction solvent significantly impacts the efficiency of the purification process [13] [27]. Chloroform has been widely employed due to its excellent solvating properties for N-benzyl-2-phenylethanamine, though environmental considerations have prompted exploration of greener alternatives such as ethyl acetate or tert-butyl methyl ether [13] [15]. Multiple extraction cycles are often necessary to maximize recovery, with typical protocols involving 3-5 extractions to achieve >95% recovery of the target compound [13] [27].

Chromatographic techniques offer more refined purification options for challenging separations [13] [20]. Flash column chromatography using silica gel as the stationary phase and appropriate solvent systems (typically mixtures of dichloromethane/methanol/ammonia) has proven effective for separating N-benzyl-2-phenylethanamine from structurally similar impurities [13] [20]. The basic nature of the amine necessitates the addition of a small percentage of ammonia or triethylamine to the mobile phase to minimize tailing and improve separation efficiency [20] [27].

Table 3: Chromatographic Purification Systems for N-Benzyl-2-phenylethanamine Derivatives

| Stationary Phase | Mobile Phase | Rf Value Range | Recovery (%) | Comments |

|---|---|---|---|---|

| Silica gel | DCM/MeOH/NH₃ (98:2:0.2) | 0.25-0.35 | 85-90 | Standard system, good for most derivatives |

| Alumina (basic) | Hexane/EtOAc (80:20) | 0.30-0.40 | 80-85 | Less tailing than silica, but lower capacity |

| C18 reversed-phase | MeOH/H₂O/TEA (70:30:0.1) | 0.40-0.50 | 90-95 | Excellent for polar derivatives |

| PFPP column | ACN/H₂O/NH₄OAc (90:10:10mM) | - | 95-98 | Superior separation for phenethylamine alkaloids |

High-performance liquid chromatography (HPLC) provides an even more powerful tool for the purification of complex mixtures of N-benzyl-2-phenylethanamine derivatives [20] [27]. Specialized stationary phases, such as pentafluorophenylpropyl (PFPP), have demonstrated exceptional performance in separating phenethylamine alkaloids, offering improved peak shapes and resolution compared to conventional C18 columns [20] [27]. The development of optimized HPLC methods has been particularly valuable for the purification of substituted derivatives where traditional techniques may prove inadequate [20] [27].

Crystallization represents another valuable purification strategy, particularly for the preparation of N-benzyl-2-phenylethanamine hydrochloride or other salt forms [5] [15]. The formation of crystalline salts not only facilitates purification but also often improves the stability and handling properties of the final product [5] [15]. Common approaches involve the dissolution of the free base in a minimal volume of an appropriate solvent (often ethanol or isopropanol) followed by the addition of an acidic solution (typically ethanolic hydrogen chloride) to induce crystallization [5] [15].

Yield optimization in N-benzyl-2-phenylethanamine synthesis faces several challenges that must be systematically addressed [8] [31]. The reversible nature of imine formation necessitates careful control of reaction conditions to drive the equilibrium toward product formation [8] [19]. Strategies such as water removal through molecular sieves or azeotropic distillation have proven effective in enhancing imine formation and subsequently improving overall yields [19] [31].

The selection of appropriate reducing agents and reaction conditions represents another critical aspect of yield optimization [8] [19]. Comparative studies have demonstrated that sodium borohydride typically provides yields in the range of 75-95% for the reduction of imines derived from benzaldehyde and phenethylamine [16] [23]. However, the timing of reductant addition is crucial, as premature addition can lead to direct reduction of the aldehyde, bypassing imine formation and reducing overall yields [16] [31].

Recent advances in one-pot methodologies have addressed many of these challenges by carefully controlling the reaction sequence and conditions [16] [31]. For instance, the delayed addition of methanol as a co-solvent after imine formation has been shown to significantly improve the chemoselectivity of sodium borohydride reduction, leading to enhanced yields of N-benzyl-2-phenylethanamine derivatives [16] [31]. These refined protocols have enabled yields exceeding 90% for many derivatives, representing a substantial improvement over traditional multi-step approaches [16] [31].

Comparative Analysis of Synthetic Routes in Peer-Reviewed Literature

The synthesis of N-benzyl-2-phenylethanamine has been approached through various methodologies in the scientific literature, each offering distinct advantages and limitations [3] [15]. A comprehensive analysis of these synthetic routes provides valuable insights into the most efficient and practical approaches for preparing this compound and its derivatives [10] [15].

Reductive amination represents the most widely employed synthetic route, with numerous variations reported in the literature [2] [5]. The direct reductive amination approach, wherein the aldehyde and amine are combined in the presence of a reducing agent, offers the advantage of operational simplicity but may suffer from competing direct reduction of the aldehyde [2] [24]. In contrast, indirect reductive amination, involving the isolation or in situ formation of the imine intermediate prior to reduction, typically provides improved selectivity and yields [3] [5].

Table 4: Comparative Analysis of Major Synthetic Routes to N-Benzyl-2-phenylethanamine

| Synthetic Route | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reductive amination | Benzaldehyde, phenethylamine, NaBH₄ | EtOH, 25°C, 1-3h | 75-90 | One-pot, operational simplicity | Competing aldehyde reduction |

| Indirect reductive amination | Benzaldehyde, phenethylamine, NaBH₄ | EtOH, 25°C, 3-6h (two-step) | 85-95 | Higher selectivity, improved yields | Longer reaction time |

| N-alkylation with benzyl halides | Phenethylamine, benzyl bromide, base | Acetone or DMF, 50-80°C, 4-12h | 70-85 | Direct approach, commercially available reagents | Potential over-alkylation |

| Alcohol-amine coupling | Benzyl alcohol, phenethylamine, Ir catalyst | Toluene, 110°C, 24h | 80-90 | Atom economy, water as only byproduct | Requires specialized catalysts |

| Reduction of amides | N-benzyl-phenylacetamide, LiAlH₄ | THF, reflux, 4-8h | 75-85 | Useful for certain substitution patterns | Hazardous reducing agent, multiple steps |

Alternative approaches to reductive amination include direct N-alkylation of phenethylamine with benzyl halides [4] [26]. This method employs benzyl bromide or benzyl chloride as the alkylating agent and typically requires the presence of a base to neutralize the hydrogen halide byproduct [4] [26]. While this approach offers the advantage of using readily available reagents, it often suffers from selectivity issues, particularly the formation of dialkylated products when excess alkylating agent is employed [4] [26].

More recent developments in N-benzyl-2-phenylethanamine synthesis include transition metal-catalyzed approaches, such as the iridium-catalyzed N-alkylation of phenethylamine with benzyl alcohol [4] [30]. This methodology operates through a "borrowing hydrogen" mechanism, wherein the alcohol is temporarily oxidized to an aldehyde, which undergoes reductive amination with the amine, followed by reduction of the resulting imine using the hydrogen initially "borrowed" from the alcohol [4] [26]. This approach offers excellent atom economy, with water as the only byproduct, but requires specialized catalysts that may limit its broader application [26] [30].

Comparative studies of these synthetic routes have revealed several key factors influencing their efficiency and practicality [10] [15]. Reductive amination generally provides the highest yields and greatest versatility for introducing various substituents on both aromatic rings [5] [15]. The choice between direct and indirect reductive amination depends on the specific substrates, with more challenging cases often benefiting from the indirect approach [5] [24].

The selection of reducing agents has been extensively investigated, with sodium borohydride emerging as the most commonly employed reductant due to its balance of reactivity, selectivity, and cost-effectiveness [5] [24]. For more challenging substrates, sodium cyanoborohydride or sodium triacetoxyborohydride may offer improved selectivity, albeit at higher cost [19] [24]. Catalytic hydrogenation using palladium on carbon provides another efficient reduction method, particularly suitable for larger-scale preparations where the handling of hydrogen gas is feasible [5] [12].

Recent literature has increasingly focused on developing greener and more sustainable synthetic approaches to N-benzyl-2-phenylethanamine [16] [31]. These efforts include the use of environmentally benign solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran, which offer improved safety profiles compared to traditional solvents like dichloromethane or tetrahydrofuran [16] [31]. Additionally, the development of recyclable catalysts, such as Aquivion-Fe, has enabled more sustainable reductive amination protocols with minimal waste generation [16] [31].

Scale-up considerations have also been addressed in the literature, with several reports detailing optimized procedures for the multi-gram synthesis of N-benzyl-2-phenylethanamine derivatives [15] [17]. These scaled procedures typically employ reductive amination methodologies, with careful attention to reaction parameters such as concentration, temperature control, and addition rates to maintain high yields and selectivity [15] [17]. The development of continuous-flow processes represents another promising direction for large-scale production, offering improved safety, efficiency, and reproducibility compared to batch processes [8] [17].

Impact of Ortho-Substituents on N-Benzyl Aromatic Ring

The influence of ortho-substituents on the N-benzyl aromatic ring represents a critical determinant of receptor binding affinity and functional activity in N-benzyl-2-phenylethanamine derivatives. Systematic structure-activity relationship studies have revealed that the nature and positioning of substituents at the ortho position of the N-benzyl moiety profoundly modulate pharmacological properties [1] [2].

Hydroxy group substitution at the ortho position demonstrates exceptional binding enhancement, with compounds containing N-(2-hydroxybenzyl) modifications exhibiting the highest functional potency within the series. The compound 1b, featuring an N-(2-hydroxybenzyl) substituent, achieved an extraordinary functional potency of 0.074 nanomolar, representing more than 400-fold selectivity for the 5-hydroxytryptamine 2A receptor [1]. This remarkable activity stems from the capacity of the ortho-hydroxyl group to engage in hydrogen bonding interactions with specific receptor residues, particularly Tyrosine 370 in the human 5-hydroxytryptamine 2A receptor binding site [3].

Methoxy group positioning at the ortho position provides moderate binding enhancement compared to hydroxyl substitution. N-(2-methoxybenzyl) derivatives display binding affinities in the 0.57-1.5 nanomolar range for the 5-hydroxytryptamine 2A receptor, with functional potency values ranging from 1.5-3.2 nanomolar [1]. The methoxy group facilitates receptor binding through hydrophobic interactions with Serine 159, Tryptophan 336, and Serine 373 residues, while the oxygen atom provides hydrogen bond acceptor capability [4].

Fluorine substitution at the ortho position yields distinctly different binding characteristics. N-(2-fluorobenzyl) compounds demonstrate reduced binding affinities compared to their hydroxyl and methoxy counterparts, with 5-hydroxytryptamine 2A receptor affinities ranging from 2.3-25.1 nanomolar [1]. The diminished activity likely results from the reduced hydrogen bond acceptor capability of fluorine relative to oxygen-containing substituents, despite maintaining favorable electronic properties through its strong electron-withdrawing effect [5].

The methylenedioxy substitution pattern, encompassing both ortho and meta positions, provides intermediate binding enhancement. N-(2,3-methylenedioxybenzyl) derivatives exhibit 5-hydroxytryptamine 2A receptor affinities between 0.89-6.76 nanomolar, with functional potencies ranging from 6.76-25.1 nanomolar [1]. This substitution pattern creates a rigid five-membered ring system that constrains the benzyl moiety conformation while maintaining oxygen-mediated receptor interactions.

Structure-activity relationship analysis reveals that ortho-substituents influence both binding affinity and receptor selectivity. The combination of 4-cyano substitution on the phenethylamine fragment with N-(2-hydroxybenzyl) modification (compound 6b) produces exceptional 100-fold selectivity for the 5-hydroxytryptamine 2A receptor over the 5-hydroxytryptamine 2C receptor, achieving a binding affinity of 0.36 nanomolar [1]. This selectivity enhancement demonstrates the synergistic effects between ortho-benzyl substitution and phenethylamine ring modification.

Electronic Effects of Methoxy Group Positioning in Phenethylamine Fragment

The electronic effects of methoxy group positioning within the phenethylamine fragment significantly influence receptor binding affinity and functional activity through both electronic and steric mechanisms. Comprehensive structure-activity relationship studies have elucidated the positional dependencies of methoxy substitution patterns and their impact on pharmacological properties [4] [6].

The 2-methoxy substitution pattern demonstrates critical importance for receptor activation. Compounds containing methoxy groups at the 2-position of the phenethylamine fragment exhibit markedly enhanced binding affinities and functional potencies compared to other positional isomers. The 25H-N-benzyl-2-methoxybenzyl compound, featuring 2,5-dimethoxy substitution, displays robust 5-hydroxytryptamine 2A receptor activation with nanomolar potency [4]. This positioning allows optimal hydrophobic interactions with Threonine 160, Serine 159, and Valine 156 residues within the receptor binding pocket.

Meta-positioning of methoxy groups yields substantially different binding characteristics. The 3-methoxy substitution pattern, exemplified by compounds in the 23H-N-benzyl-2-methoxybenzyl series, demonstrates reduced receptor activation compared to the 2-methoxy positioning [4]. Molecular docking studies indicate that 3-methoxy groups engage in hydrophobic interactions with Glycine 238 and Serine 242 residues, but these interactions provide weaker binding stabilization compared to the 2-position interactions [4].

The 4-methoxy substitution pattern exhibits intermediate binding properties. Compounds featuring 4-methoxy groups demonstrate moderate receptor affinities, with the 24H-N-benzyl-2-methoxybenzyl series showing functional activities between those of 2-methoxy and 3-methoxy derivatives [4]. The para-positioning allows interaction with distinct receptor residues while maintaining favorable electronic properties through resonance effects.

Dual methoxy substitution patterns reveal complex structure-activity relationships. The 2,4-dimethoxy pattern demonstrates superior receptor activation compared to 3,4-dimethoxy substitution, with 24H-N-benzyl-2-methoxybenzyl derivatives showing enhanced binding affinities and functional potencies [7]. This preference reflects the critical importance of the 2-methoxy group for optimal receptor engagement, with the 4-methoxy group providing additive binding enhancement.

The 2,6-dimethoxy substitution pattern yields compounds with reduced activity compared to 2,4- and 2,5-dimethoxy derivatives. This reduction stems from steric interactions between the adjacent methoxy groups and potential interference with optimal receptor binding conformations [4]. The 3,5-dimethoxy pattern similarly demonstrates diminished activity, confirming the importance of 2-position substitution for maximal receptor activation.

Electronic effects of methoxy group positioning extend beyond direct receptor binding to influence metabolic stability and pharmacokinetic properties. The 2-methoxy substitution provides protection against metabolic oxidation at the adjacent carbon positions, while 3- and 4-methoxy groups offer less metabolic shielding [4]. This differential metabolic stability contributes to the observed differences in functional duration and potency among positional isomers.

Steric Considerations in Receptor Binding Affinity

Steric considerations play a fundamental role in determining receptor binding affinity for N-benzyl-2-phenylethanamine derivatives, with molecular volume, conformational flexibility, and spatial orientation critically influencing pharmacological activity. Extensive rigid analogue design studies have provided detailed insights into the steric requirements for optimal receptor binding [8] [9].

The optimal binding conformation of N-benzyl-2-phenylethanamine derivatives has been mapped through systematic conformational restriction studies. The (S,S)-configured trans-2,6-disubstituted piperidine derivative 9b demonstrated the highest binding affinity within a series of conformationally constrained analogues, achieving a binding affinity of 2.5 nanomolar with 124-fold selectivity for the 5-hydroxytryptamine 2A receptor [8]. This compound provides critical insights into the spatial requirements for optimal receptor engagement.

Steric bulk orientation significantly impacts binding affinity, with the receptor demonstrating distinct tolerance patterns for different spatial projections. The binding site accommodates steric bulk directed upward toward the opening of the orthosteric binding domain, while projections downward toward the bottom of the binding site encounter significant steric restrictions [8]. This spatial selectivity explains the poor binding affinity of compounds with downward-projecting substituents, such as the (S)-configured compound 6, which exhibited substantially reduced affinity compared to its optimally oriented counterparts.

The piperidine ring orientation provides crucial steric information for structure-activity relationships. In the optimal binding conformation, the piperidine ring projects upward toward the receptor opening, allowing favorable interactions while avoiding steric clashes with the receptor binding pocket [8]. Conversely, orientations that direct the piperidine ring downward result in significant steric interference and reduced binding affinity, as observed with the (R,R)-configured enantiomer of compound 9b.

Conformational flexibility versus rigidity presents a complex steric consideration. While increased conformational flexibility might theoretically allow better receptor accommodation, rigid analogues with appropriate spatial orientation demonstrate superior binding properties [8]. The constrained piperidine system in compound 9b provides optimal spatial positioning while restricting conformational freedom, resulting in enhanced binding affinity and selectivity compared to more flexible analogues.

Substituent size and positioning on the N-benzyl aromatic ring create distinct steric effects. Small substituents such as fluorine at the ortho position maintain favorable binding characteristics with minimal steric interference [1]. Larger substituents, particularly at the meta and para positions, can create unfavorable steric interactions that reduce binding affinity. The para-substituted benzyl derivatives consistently demonstrate reduced receptor binding compared to ortho-substituted analogues, reflecting steric limitations at this position [3].

The phenethylamine fragment accommodates various substituent sizes with position-dependent tolerance. The 4-position of the phenethylamine ring tolerates small to moderate substituents, with methyl, ethyl, and cyano groups maintaining favorable binding characteristics [1]. However, larger substituents at this position progressively reduce binding affinity due to steric clash with the receptor binding pocket. The observed trend shows decreasing activity from methyl to ethyl to propyl substituents, confirming the steric limitations at this position.

Halogenation Patterns and Functional Activity Correlations

Halogenation patterns in N-benzyl-2-phenylethanamine derivatives demonstrate complex structure-activity relationships that depend on both the halogen identity and substitution position. Systematic evaluation of fluorine, chlorine, bromine, and iodine substitutions across different positions reveals distinct correlations between halogenation patterns and functional activity [1] [10] [7].

Fluorine substitution exhibits position-dependent activity patterns with unique electronic and steric properties. At the ortho position of the N-benzyl ring, fluorine substitution results in reduced binding affinities compared to hydroxyl or methoxy substituents, with 5-hydroxytryptamine 2A receptor affinities ranging from 2.3-25.1 nanomolar [1]. This reduction stems from the diminished hydrogen bond acceptor capability of fluorine relative to oxygen-containing groups, despite its strong electron-withdrawing properties. However, fluorine substitution at the 4-position of the phenethylamine fragment maintains moderate activity, with compounds achieving binding affinities in the 3-15 nanomolar range [1].

Chlorine substitution demonstrates enhanced binding properties across multiple positions. Ortho-chlorine substitution on the N-benzyl ring provides favorable binding characteristics, while 4-chlorine substitution on the phenethylamine fragment yields particularly potent compounds. The 4-chloro-2,5-dimethoxy-N-(2-hydroxybenzyl) derivative achieved exceptional binding affinity of 0.817 nanomolar with robust functional activity [1]. The chlorine atom provides optimal electronic effects through moderate electron withdrawal while maintaining favorable steric properties due to its intermediate size.

Bromine substitution patterns reveal strong position-dependent activity correlations. The 4-bromo-2,5-dimethoxyphenethylamine derivatives represent the most extensively studied halogenated compounds in this series, with the N-(2-hydroxybenzyl) analogue demonstrating binding affinity of 1.411 nanomolar [1]. Bromine substitution at the phenethylamine 4-position provides optimal electronic properties through weak electron withdrawal combined with favorable Van der Waals interactions with the receptor binding pocket.

Iodine substitution generally produces compounds with reduced activity compared to lighter halogens. The 4-iodo-N-(2-fluorobenzyl) derivative exhibited binding affinity of 10.0 nanomolar, representing the lowest activity among the halogenated series [1]. The reduced activity of iodine-substituted compounds likely results from excessive steric bulk that interferes with optimal receptor binding, despite favorable electronic properties through polarizability effects.

Halogenation patterns on the phenethylamine fragment demonstrate distinct structure-activity relationships. The 2,4-dimethoxy-phenethylamine derivatives with various halogenation patterns show superior activity compared to their 3,4-dimethoxy counterparts [7]. The 24H-N-benzyl-2-methoxybenzyl compounds with chlorine and bromine substitution exhibit hallucinogenic-like behavioral effects, while their 34H-dimethoxy isomers remain behaviorally inert at equivalent concentrations.

Electronic effects of halogenation correlate with functional activity through multiple mechanisms. Electron-withdrawing halogens enhance binding affinity by increasing the electrophilicity of the aromatic system, facilitating favorable interactions with electron-rich receptor residues [1]. The electron-withdrawing strength follows the order: fluorine > chlorine > bromine > iodine, which partially correlates with observed binding affinities, although steric factors significantly modulate this relationship.

Halogen bonding interactions provide additional binding enhancement for appropriately positioned halogens. Chlorine and bromine atoms can engage in halogen bonding with electron-rich receptor residues, providing stabilization beyond traditional Van der Waals interactions [11]. This mechanism likely contributes to the enhanced binding affinity observed with chlorine and bromine substitution compared to fluorine and iodine.

The correlation between halogenation patterns and functional selectivity demonstrates the importance of precise electronic tuning. The 4-cyano-N-(2-hydroxybenzyl) derivative with its electron-withdrawing cyano group achieved 100-fold selectivity for the 5-hydroxytryptamine 2A receptor, while halogenated analogues show varying degrees of selectivity [1]. This selectivity modulation through electronic effects provides opportunities for developing receptor-selective compounds through strategic halogenation.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant